Aqueous Stability Advantage of Pentizidone Over Unmodified D-Cycloserine
Pentizidone, the acetylacetone condensation product of D-cycloserine, was specifically synthesized and selected because it demonstrated increased stability under aqueous conditions compared to unmodified D-cycloserine [1]. The parent compound D-cycloserine is known to be unstable in aqueous solution, particularly at acidic and neutral pH, undergoing rapid degradation [2]. Jensen et al. (1980) prepared several cycloserine derivatives and identified (R)-4-[(1-methyl-3-oxo-1-butenyl)-amino]-3-isoxazolidinone (pentizidone, compound 11) as the derivative conferring efficacious prodrug properties with superior aqueous stability [1]. The Musson et al. (1987) HPLC assay paper explicitly corroborates that the prodrug was 'developed for better aqueous stability and solubility' [3]. This stability differentiation was the foundational rationale for selecting pentizidone over unmodified D-cycloserine as the clinical combination partner for fludalanine [1][4].
| Evidence Dimension | Aqueous stability (qualitative comparative assessment) |
|---|---|
| Target Compound Data | Pentizidone (acetylacetonylcycloserine): described as having 'increased stability under aqueous conditions' and developed 'for better aqueous stability' [1][3] |
| Comparator Or Baseline | D-Cycloserine: known to be unstable in aqueous solution; maximum degradation rate observed at pH 4.7; stable only under alkaline conditions [2] |
| Quantified Difference | No quantitative head-to-head stability comparison (e.g., t½ or degradation rate constants) between pentizidone and D-cycloserine is available in the published literature. The stability advantage is described qualitatively in the primary prodrug design paper and the HPLC assay paper. |
| Conditions | Aqueous solution conditions; specific pH and temperature parameters of the stability comparison were not numerically reported in the available abstracts or open-access content of Jensen et al. 1980 or Musson et al. 1987 |
Why This Matters
For procurement decisions involving cycloserine-class compounds intended for aqueous formulation or in vitro assays requiring stable dosing solutions, pentizidone's acetylacetone modification provides a qualitatively established aqueous stability advantage over D-cycloserine, though prospective users should note that precise quantitative stability data (degradation half-life, pH-rate profiles) are not publicly available for direct comparison.
- [1] Jensen NP, Friedman JJ, Kropp H, Kahan FM. Use of acetylacetone to prepare a prodrug of cycloserine. J Med Chem. 1980 Jan;23(1):6-8. doi:10.1021/jm00175a002. PMID: 6987402. View Source
- [2] Initial characterization of D-cycloserine for future formulation development for anxiety disorders. Drug Development and Therapeutics. The pH-solution stability profile shows that DCS has maximum stability under alkaline conditions; the maximum rate of degradation was seen at pH of 4.7. View Source
- [3] Musson DG, Maglietto SM, Hwang SS, Gravellese D, Bayne WF. Simultaneous quantification of cycloserine and its prodrug acetylacetonylcycloserine in plasma and urine by high-performance liquid chromatography using ultraviolet absorbance and fluorescence after post-column derivatization. J Chromatogr. 1987 Feb 20;414(1):121-9. doi:10.1016/0378-4347(87)80030-0. PMID: 3571377. View Source
- [4] Cordes EH. Fludalanine: nice try but no hallelujah. In: Hallelujah Moments: Tales of Drug Discovery, 2nd edn. Oxford University Press; 2020:139-152. View Source
